

Solubility of 2-Iodo-3-methylpyridine in common organic solvents

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Compound of Interest

Compound Name: 2-Iodo-3-methylpyridine

Cat. No.: B1296433

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An In-Depth Technical Guide to the Solubility of **2-Iodo-3-methylpyridine** in Common Organic Solvents

Abstract

2-Iodo-3-methylpyridine, also known as 2-iodo-3-picoline, is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, notably in the development of novel anti-inflammatory and anti-cancer agents.^[1] The successful execution of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. However, specific, quantitative solubility data for this compound in common organic solvents is not widely published. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides the theoretical framework, predictive analysis, and a detailed, field-proven experimental protocol for the systematic determination of the solubility of **2-iodo-3-methylpyridine**. By equipping scientists with a robust methodology, this document aims to bridge the existing data gap and empower more efficient and predictable chemical development.

Physicochemical Profile of 2-Iodo-3-methylpyridine

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in solution. **2-Iodo-3-methylpyridine** is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the

electronegative iodine atom and the methyl group influences its polarity, molecular weight, and potential for intermolecular interactions.

Table 1: Key Physicochemical Properties of **2-iodo-3-methylpyridine**

Property	Value	Source
CAS Number	22282-58-2	[1][2][3]
Molecular Formula	C ₆ H ₆ IN	[1][2]
Molecular Weight	219.02 g/mol	[1][2]
Appearance	Brown liquid	[1]
Density	1.827 g/mL at 25 °C	[2][4]
Refractive Index	n _{20/D} 1.627	[2]
Storage Temperature	2-8°C, Inert Atmosphere, Dark Place	[2][5]

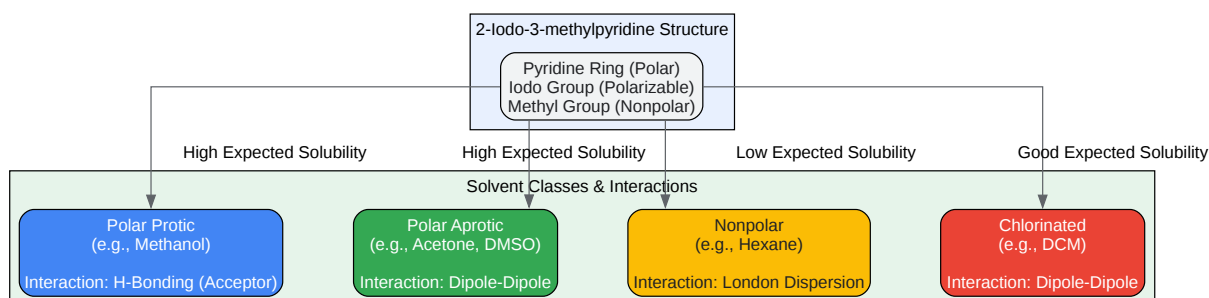
Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which implies that substances with similar intermolecular forces are more likely to be miscible.[6] The molecular structure of **2-iodo-3-methylpyridine** suggests a moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the C-I and C-N bonds create a net dipole moment.

- Polar Solvents: Due to its inherent polarity, **2-iodo-3-methylpyridine** is expected to exhibit moderate to good solubility in polar organic solvents.[1]
 - Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the compound itself lacks a hydrogen bond donor, the nitrogen atom can accept hydrogen bonds, suggesting favorable interactions.
 - Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. The dipole-dipole

interactions between these solvents and **2-iodo-3-methylpyridine** are expected to facilitate solubility.

- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be lower in nonpolar solvents. The primary intermolecular forces would be London dispersion forces, which may not be strong enough to overcome the solute-solute and solvent-solvent interactions effectively.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted. A related compound, 3-iodo-2-methylpyridine, is noted to be soluble in ethers and chloroform.[7]



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Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

To establish a reliable and reproducible solubility profile, the isothermal shake-flask method is the gold standard. This protocol is designed as a self-validating system for determining the solubility of **2-iodo-3-methylpyridine** in various organic solvents.

Materials and Reagents

- Solute: **2-iodo-3-methylpyridine** ($\geq 97\%$ purity)
- Solvents: A range of analytical grade or HPLC grade solvents, including but not limited to:
 - Methanol
 - Ethanol
 - Acetone
 - Acetonitrile (ACN)
 - Dimethyl Sulfoxide (DMSO)
 - N,N-Dimethylformamide (DMF)
 - Tetrahydrofuran (THF)
 - Ethyl Acetate (EtOAc)
 - Dichloromethane (DCM)
 - Toluene
 - n-Hexane
- Equipment:
 - Analytical balance (± 0.1 mg)
 - Scintillation vials or glass flasks with screw caps
 - Orbital shaker with temperature control

- Centrifuge
- Syringes and syringe filters (0.22 µm PTFE or appropriate material)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system with a UV detector

Safety Precautions

2-Iodo-3-methylpyridine is a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]
- Signal Word: Danger.[2]
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and call a physician immediately.

Step-by-Step Methodology

This procedure should be performed for each selected solvent.

- Preparation of Saturated Solution:
 - Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.
 - Procedure: Add an excess amount of **2-iodo-3-methylpyridine** to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An "excess" ensures that a solid or separate liquid phase of the solute remains after equilibrium is achieved. Cap the vial tightly.
- Equilibration:

- Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is critical for obtaining a true solubility value.
- Procedure: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the mixtures to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure full equilibrium.
- Phase Separation:
 - Rationale: To isolate the saturated supernatant (the solvent with the dissolved solute) from the excess undissolved solute.
 - Procedure: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solute settle. Alternatively, centrifuge the vials at a moderate speed to expedite separation.
- Sample Extraction and Dilution:
 - Rationale: A precise volume of the saturated solution is needed for analysis. Dilution is often necessary to bring the concentration within the linear range of the analytical instrument.
 - Procedure: Carefully withdraw a known aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the sample to the flask's mark with the same solvent. Record the final volume and calculate the dilution factor.
- Quantification (UV-Vis or HPLC):
 - Rationale: To accurately measure the concentration of the solute in the diluted sample. A pre-established calibration curve is required for this step.
 - Procedure (using UV-Vis):
 - Prepare a series of standard solutions of **2-iodo-3-methylpyridine** of known concentrations in the solvent.

- Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance vs. concentration.
 - Measure the absorbance of the diluted sample and use the calibration curve's equation to determine its concentration.
- Calculation of Solubility:
 - Rationale: To convert the measured concentration back to the original solubility value, accounting for the dilution.
 - Procedure:
 - $\text{Solubility (g/100 mL)} = (\text{Concentration from curve [g/mL]}) \times (\text{Dilution Factor}) \times 100$

Caption: Experimental workflow for solubility determination.

Data Presentation

The results of the experimental protocol should be recorded systematically to allow for easy comparison and analysis.

Table 2: Solubility Data Template for **2-Iodo-3-methylpyridine**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Observations (e.g., Color, Exotherm)
Methanol	25	[Experimental Value]	
Ethanol	25	[Experimental Value]	
Acetone	25	[Experimental Value]	
Acetonitrile	25	[Experimental Value]	
DMSO	25	[Experimental Value]	
Dichloromethane	25	[Experimental Value]	
Toluene	25	[Experimental Value]	
n-Hexane	25	[Experimental Value]	

Conclusion

While published quantitative data on the solubility of **2-iodo-3-methylpyridine** is scarce, its physicochemical properties suggest a favorable solubility profile in a range of common polar organic solvents. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol to empower researchers to generate this critical data in their own laboratories. Adherence to this standardized methodology will ensure the generation of high-quality, reliable, and comparable data, facilitating more efficient process development, reaction optimization, and formulation design in the fields of pharmaceutical and chemical research.

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